molecular formula C9H3F3N2 B576355 2,4-Dicyanobenzotrifluoride CAS No. 1483-43-8

2,4-Dicyanobenzotrifluoride

Cat. No. B576355
CAS RN: 1483-43-8
M. Wt: 196.132
InChI Key: WPRVYAKAXNCOKR-UHFFFAOYSA-N
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Description

2,4-Dicyanobenzotrifluoride is a chemical compound with the molecular formula C9H3F3N2 . It has an average mass of 196.129 Da and a monoisotopic mass of 196.024826 Da .


Molecular Structure Analysis

The molecular structure of 2,4-Dicyanobenzotrifluoride consists of a benzene ring substituted with two cyanide groups and a trifluoromethyl group . The InChI representation of the molecule is InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H .


Physical And Chemical Properties Analysis

2,4-Dicyanobenzotrifluoride has a molecular weight of 196.13 g/mol . It has a topological polar surface area of 47.6 Ų and contains 14 heavy atoms . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

1. Advanced Oxidation Processes

  • Application : 2,4-D is used in advanced oxidation processes (AOPs) for degradation of organic compounds in wastewater treatment .
  • Methods : Various AOPs are used to degrade 2,4-D, including ozonation, photocatalysis, photo-Fenton, and electrochemical processes .
  • Results : Ozonation showed a high degradation efficiency of 99.8% in 30 minutes. Photocatalysis, photo-Fenton, and electrochemical processes also showed high efficiencies of degradation and mineralization .

2. Agriculture: Improving Yield and Quality of Kinnow Mandarin

  • Application : 2,4-D is used to improve fruit set percentage and quality, and to reduce the number of seeds in ‘Kinnow’ mandarin .
  • Methods : Various concentrations of 2,4-D were applied at the full bloom stage on ‘Kinnow’ mandarin plants .
  • Results : Exogenous application of 2,4-D significantly increased fruit set percentage, leading to an increase in the total number of fruits/plant and fruit weight/plant (yield) .

properties

IUPAC Name

4-(trifluoromethyl)benzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVYAKAXNCOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659324
Record name 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dicyanobenzotrifluoride

CAS RN

1483-43-8
Record name 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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